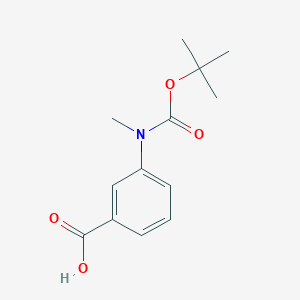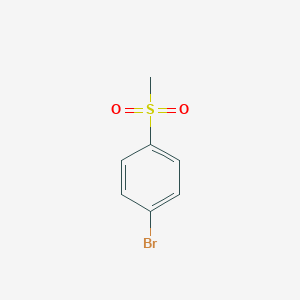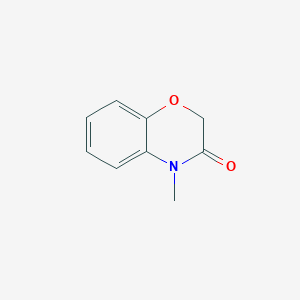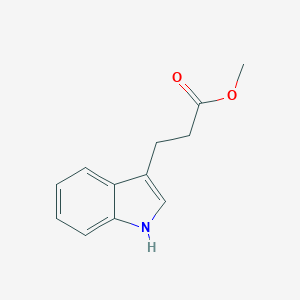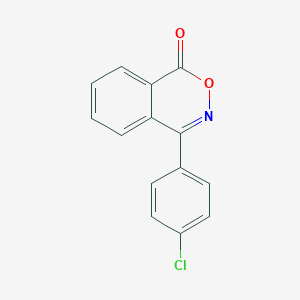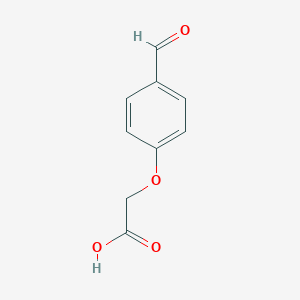
N-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)butanamide, also known as 4-Methyl-2-phenylbutanamide (MPBD), is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. MPBD has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
MPBD acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By increasing the levels of dopamine, MPBD may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
生化和生理效应
MPBD has been found to have a number of biochemical and physiological effects. Studies have shown that MPBD increases the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, MPBD has been found to increase heart rate and blood pressure, which may contribute to its stimulating effects.
实验室实验的优点和局限性
MPBD has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPBD has been found to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to the use of MPBD in lab experiments. It is a psychoactive substance that may have unpredictable effects on test subjects, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on MPBD. One area of interest is the development of MPBD-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD, as well as its potential side effects. Finally, there is a need for more research on the long-term effects of MPBD use, particularly in the context of recreational use.
合成方法
MPBD can be synthesized through a multistep process involving the condensation of 4-methylpropiophenone with nitroethane, followed by reduction and reductive amination. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
科学研究应用
MPBD has been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MPBD acts as a dopamine reuptake inhibitor, which may help to alleviate the symptoms of Parkinson's disease. Additionally, MPBD has been found to have neuroprotective effects, which may help to prevent the progression of Alzheimer's disease.
属性
CAS 编号 |
20172-29-6 |
|---|---|
产品名称 |
N-(4-methylphenyl)butanamide |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
KQPVRCMWSSRUKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



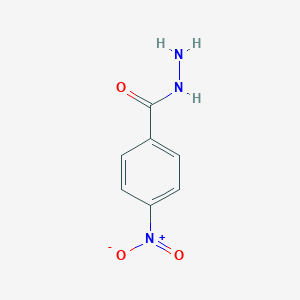
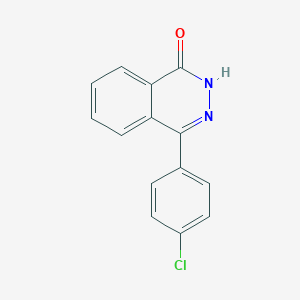
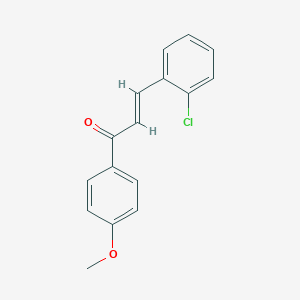
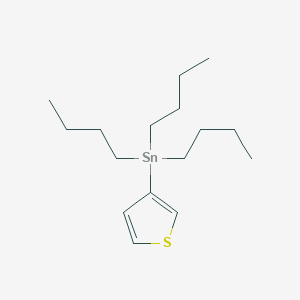

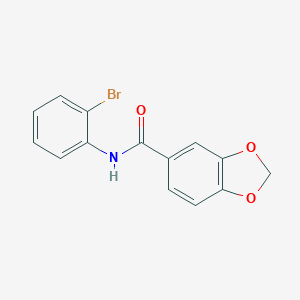
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
